molecular formula C16H14O2 B249257 alpha-Phenyl-2-methylcinnamic acid

alpha-Phenyl-2-methylcinnamic acid

Cat. No. B249257
M. Wt: 238.28 g/mol
InChI Key: KHANWKKJVBIUOJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Phenyl-2-methylcinnamic acid, also known as α-Phenyl-2-methylcinnamic acid, is a chemical compound with the molecular formula C16H14O2. It is a white crystalline powder with a melting point of 181-184°C. This compound is commonly used in the field of organic chemistry and has various applications in scientific research.

Mechanism of Action

The mechanism of action of alpha-Phenyl-2-methylcinnamic acid is not fully understood. However, it is believed to act as a modulator of various biological pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism.
Biochemical and Physiological Effects:
Alpha-Phenyl-2-methylcinnamic acid has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been found to improve insulin sensitivity and glucose tolerance in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using alpha-Phenyl-2-methylcinnamic acid in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of alpha-Phenyl-2-methylcinnamic acid. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential use as a drug candidate for the treatment of various diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological pathways.

Synthesis Methods

The synthesis of alpha-Phenyl-2-methylcinnamic acid can be achieved through various methods, including the Perkin reaction, Claisen-Schmidt reaction, and Friedel-Crafts reaction. The Perkin reaction involves the condensation of benzaldehyde and acrylic acid in the presence of an acid catalyst. The Claisen-Schmidt reaction involves the condensation of benzaldehyde and acetophenone in the presence of a base catalyst. The Friedel-Crafts reaction involves the acylation of toluene with acrylic acid in the presence of a Lewis acid catalyst.

Scientific Research Applications

Alpha-Phenyl-2-methylcinnamic acid has various applications in scientific research. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis. In addition, this compound has been found to exhibit biological activity and has been studied for its potential use as a drug candidate.

properties

Product Name

alpha-Phenyl-2-methylcinnamic acid

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(E)-3-(2-methylphenyl)-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H14O2/c1-12-7-5-6-10-14(12)11-15(16(17)18)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b15-11+

InChI Key

KHANWKKJVBIUOJ-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)O

SMILES

CC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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